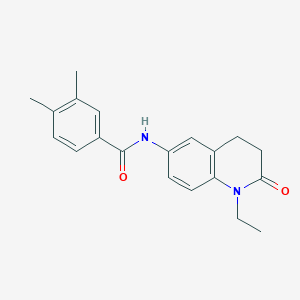
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.168127949 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Structural Analysis and Potential Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a complex organic compound featuring a tetrahydroquinoline core with an ethyl group and a carbonyl moiety, coupled with a dimethyl-substituted benzamide. This structural composition suggests potential biological activities similar to other quinoline derivatives and benzamide-containing compounds.
Receptor Interactions
The compound's structure indicates possible interactions with various biological receptors:
- G-protein coupled receptors (GPCRs)
- Nuclear receptors
- Ion channels
These interactions could lead to modulation of cellular signaling pathways, potentially affecting processes such as neurotransmission, cell growth, and inflammation.
Enzyme Inhibition
The presence of the benzamide group and the tetrahydroquinoline core suggests potential enzyme inhibitory activities. Possible target enzymes include:
- Kinases
- Phosphatases
- Proteases
Inhibition of these enzymes could result in various biological effects, including cell cycle regulation and signal transduction modulation.
Potential Therapeutic Applications
Based on the structural features and inferred biological activities, this compound may have potential applications in the following therapeutic areas:
- Anti-inflammatory agents
- Anticancer therapeutics
- Antiviral compounds
- Neurological disorder treatments
Comparative Analysis
To better understand the potential biological activity of our compound of interest, we can compare it to structurally similar compounds with known activities:
Research Findings and Case Studies
While specific case studies for this compound are not available in the provided search results, we can infer potential research directions based on similar compounds:
- Antiviral Activity : Studies on structurally similar compounds have shown promising results against influenza A and Coxsackievirus B3. Future research could focus on evaluating the antiviral properties of our compound of interest against these and other viral pathogens.
- Anti-inflammatory Properties : The presence of the quinoline moiety suggests potential anti-inflammatory activity. In vitro and in vivo studies could be designed to assess the compound's effect on inflammatory markers and pathways.
- Anticancer Potential : Preliminary studies on related compounds have indicated possible anticancer properties. Further investigation could involve screening the compound against various cancer cell lines to determine its cytotoxic or antiproliferative effects.
The biological activity of this compound is likely to involve multiple mechanisms:
- Receptor Binding : The compound may interact with specific receptors, modulating cellular signaling pathways.
- Enzyme Inhibition : It could potentially inhibit key enzymes involved in cellular processes, affecting cell proliferation or metabolism.
- DNA/RNA Interaction : There is a possibility of the compound interacting with nucleic acids, which could influence gene expression and protein synthesis.
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-22-18-9-8-17(12-15(18)7-10-19(22)23)21-20(24)16-6-5-13(2)14(3)11-16/h5-6,8-9,11-12H,4,7,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFHYPDWBSSJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














